![molecular formula C17H14N2O2S2 B5833615 N-(4-{[2-(2-thienyl)acetyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B5833615.png)
N-(4-{[2-(2-thienyl)acetyl]amino}phenyl)-2-thiophenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-{[2-(2-thienyl)acetyl]amino}phenyl)-2-thiophenecarboxamide, commonly known as TTAC, is a synthetic compound that has been developed for its potential use in scientific research. TTAC is a member of the class of compounds known as thiazolidinediones, which have been shown to have a range of biological activities.
作用机制
The mechanism of action of TTAC is not fully understood, but it is believed to involve the activation of a specific nuclear receptor called PPAR-gamma. This receptor is involved in the regulation of a number of physiological processes, including glucose and lipid metabolism, inflammation, and cell proliferation.
Biochemical and Physiological Effects:
TTAC has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that TTAC can inhibit the growth of cancer cells and induce cell death. Animal studies have also shown that TTAC can reduce the growth of tumors and improve insulin sensitivity. Additionally, TTAC has been shown to have anti-inflammatory effects and to reduce the risk of cardiovascular disease.
实验室实验的优点和局限性
One of the main advantages of using TTAC in lab experiments is its specificity. TTAC has been shown to have a high degree of selectivity for its target receptor, which can help to reduce off-target effects. Additionally, TTAC is stable and easy to handle, which makes it a useful tool for studying the biological effects of PPAR-gamma activation. One limitation of using TTAC in lab experiments is its cost. TTAC is a relatively expensive compound, which can limit its use in some research settings.
未来方向
There are a number of potential future directions for research on TTAC. One area of interest is in the development of new cancer therapies based on TTAC and other thiazolidinedione compounds. Another potential direction is in the study of the effects of TTAC on other physiological processes, such as inflammation and cell proliferation. Additionally, there is interest in developing new synthetic methods for the production of TTAC and related compounds, which could help to reduce the cost and increase the availability of these compounds for research purposes.
合成方法
TTAC can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-(2-thienyl)acetic acid to form the corresponding amide. Finally, this amide is reacted with 4-aminophenylboronic acid to form the final product, TTAC.
科学研究应用
TTAC has been shown to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer therapy. TTAC has been shown to inhibit the growth of cancer cells in vitro, and has also been shown to be effective in animal models of cancer. Other potential applications of TTAC include the treatment of diabetes and the prevention of cardiovascular disease.
属性
IUPAC Name |
N-[4-[(2-thiophen-2-ylacetyl)amino]phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S2/c20-16(11-14-3-1-9-22-14)18-12-5-7-13(8-6-12)19-17(21)15-4-2-10-23-15/h1-10H,11H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMNRSASWRDKYSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}ethanol](/img/structure/B5833547.png)
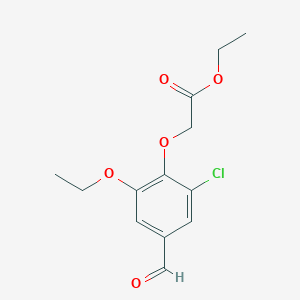
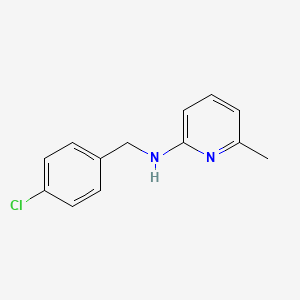
![N-(4-fluorophenyl)-N'-[2-(4-pyridinyl)ethyl]urea](/img/structure/B5833569.png)
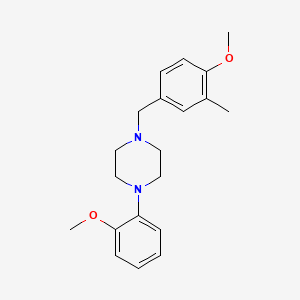

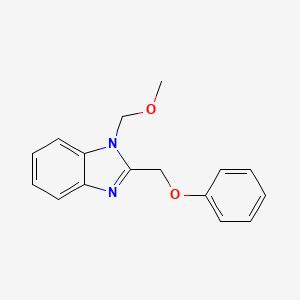
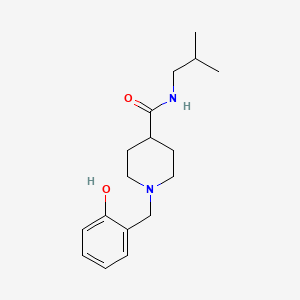
![2-(2-thienyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol](/img/structure/B5833613.png)
![N-(3-chloro-2-methylphenyl)-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine](/img/structure/B5833619.png)
![N-(4-acetylphenyl)-2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]acetamide](/img/structure/B5833621.png)
![N-(3-chlorophenyl)-N'-[4-(4-methylphenyl)-1,3-thiazol-2-yl]urea](/img/structure/B5833629.png)
![N-(4-fluorophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5833640.png)